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Introduction

4-bromo-N-phenylbenzamide is a synthetic chemical compound belonging to the benzamide
class. Benzamides are characterized by a benzene ring attached to an amide functional group.
In this specific molecule, a bromine atom is substituted at the para-position (position 4) of the
benzoyl ring, and a phenyl group is attached to the nitrogen of the amide, forming a secondary
amide linkage. This structure serves as a valuable scaffold in medicinal chemistry and
materials science. Its utility arises from the specific physicochemical properties imparted by the
bromophenyl and N-phenyl moieties, which can be readily modified to explore structure-activity
relationships (SAR) in drug discovery or to tune material properties. This guide provides a
comprehensive overview of its core chemical properties, a validated synthesis protocol,
detailed characterization data, and an exploration of its applications for researchers in
chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identity of 4-bromo-N-phenylbenzamide is defined by its molecular formula
and weight. These values are critical for all quantitative aspects of experimental work, from
stoichiometric calculations in synthesis to interpretation of mass spectrometry data.
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Property Value Source
Molecular Formula C13H10BrNO [1112][3]
Molecular Weight 276.13 g/mol [11[2][3]
CAS Number 6846-12-4 [1][3][4]
Melting Point ~205 °C (474-475 K) [3][5]

Colorless, needle-shaped
Appearance , [5]
single crystals

The molecule's structure features a notable steric twist. The dihedral angle between the planes
of the phenyl and the 4-bromophenyl rings is approximately 58.6°.[5] This non-planar
conformation is a key structural feature that can influence its binding interactions with biological
targets.

Molecular Structure Diagram

Caption: Chemical structure of 4-bromo-N-phenylbenzamide.

Synthesis and Purification

The most direct and widely employed synthesis of 4-bromo-N-phenylbenzamide is the
acylation of aniline with 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution
reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the
electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group,
facilitating the formation of the stable amide bond.

Experimental Protocol: Synthesis of 4-bromo-N-
phenylbenzamide

This protocol is based on a verified literature procedure.[5]
Materials:

e 4-bromobenzoyl chloride (0.91 mmol, 0.20 g)
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Aniline (1.37 mmol, 0.12 mL)

Acetone (10 mL)

Methanol (for recrystallization)

Distilled water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-
bromobenzoyl chloride (0.91 mmol) in acetone (10 mL).

Addition of Nucleophile: To this solution, add aniline (1.37 mmol). An excess of the amine is
used to drive the reaction to completion and to neutralize the HCI byproduct that is formed.

Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

Isolation: Upon completion, a solid mass will form. Cool the reaction mixture to room
temperature. Filter the gray solid product and wash thoroughly with distilled water to remove
any unreacted aniline hydrochloride.

Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and
methanol. This is achieved by dissolving the solid in a minimum amount of the hot solvent
mixture and allowing it to cool slowly. Colorless, needle-shaped crystals of pure 4-bromo-N-
phenylbenzamide will form.[5]

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1585623?utm_src=pdf-body
https://www.benchchem.com/product/b1585623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Reactants

G-bromobenzoyl chloride

~
J

' Aniline '

Dissolve in

Process

Add Aniline

Reflux for 6h

Acetone

Workup &

Filter

Purification

Solid

Wash with Water

Recrystallize (Acetone/MeOH)

Final F

roduct

@romo-N—pbenylbe@

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-bromo-N-phenylbenzamide.
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Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the amide N-H proton. In a d6-DMSO solvent, the amide proton (N-H)
typically appears as a singlet far downfield, around 10.30 ppm.[6] The protons on the two
aromatic rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the
brominated ring often appear as two doublets (an AA'BB' system), while the protons on the
N-phenyl ring will show more complex splitting patterns (multiplets or triplets and
doublets).[6]

o 13C NMR: The carbon NMR spectrum will show 9 distinct signals in the aromatic region
(typically 120-140 ppm) and one signal for the carbonyl carbon (C=0) further downfield,
around 165 ppm.

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the
natural isotopic abundance of bromine (“°Br and 8!Br are present in an approximate 1:1
ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly
eqgual intensity, corresponding to [C13H10’°BrNO]* and [C13H10%1BrNO]*.

Applications in Research and Development

Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to
their ability to form key hydrogen bonds and participate in various non-covalent interactions
with biological targets.[5] 4-bromo-N-phenylbenzamide serves as a foundational structure for
developing novel therapeutic agents.

 Antiviral Drug Discovery: Derivatives of N-phenylbenzamide have been synthesized and
evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in
young children.[7] The core structure is modified to optimize binding to viral proteins and
inhibit replication.
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» Antibacterial and Anti-Alzheimer's Agents: The N-phenylbenzamide skeleton is being

explored for the development of compounds with potential antibacterial and anti-Alzheimer's

activities.[5]

e Oncology Research: Structurally related compounds featuring a benzamide moiety have

shown potential as anticancer agents, possibly through mechanisms like the inhibition of
human topoisomerase lla.[8] The bromo-substituent is a key feature for investigating
structure-activity relationships, as it modifies the electronic and lipophilic properties of the

molecule.[8]

Application Pathway Diagram
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Caption: Role of the core scaffold in developing therapeutic agents.

Safety and Handling

According to available safety data, 4-bromo-N-phenylbenzamide should be handled with

appropriate care in a laboratory setting.
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e Hazard Statements:
o H315: Causes skin irritation.[2][4]
o H319: Causes serious eye irritation.[2][4]
o H335: May cause respiratory irritation.[2][4]
e Precautions:
o Wear protective gloves, clothing, and eye/face protection.
o Avoid breathing dust.
o Use only in a well-ventilated area.
o Store in a locked, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before
handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 6846-12-4 CAS MSDS (4-Bromo-N-phenylbenzamide) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]

4. 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4 | Chemsrc [chemsrc.com]

5. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nim.nih.gov]

6. rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N-phenylbenzamide
https://www.chemsrc.com/en/cas/6846-12-4_523379.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N-phenylbenzamide
https://www.chemsrc.com/en/cas/6846-12-4_523379.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N-phenylbenzamide
https://www.chemsrc.com/en/cas/6846-12-4_523379.html
https://www.benchchem.com/product/b1585623?utm_src=pdf-custom-synthesis
https://www.chemscene.com/6846-12-4.html?productObj=CS-0194943
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N-phenylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-N-phenylbenzamide
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41262962.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB41262962.aspx
https://www.chemsrc.com/en/cas/6846-12-4_523379.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344194/
https://www.rsc.org/suppdata/gc/c3/c3gc42485e/c3gc42485e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 7. mdpi.com [mdpi.com]
e 8. 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Benchchem [benchchem.com]

 To cite this document: BenchChem. [4-bromo-N-phenylbenzamide molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585623#4-bromo-n-phenylbenzamide-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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